molecular formula C16H10F3NO B11840445 2-(4-(Trifluoromethoxy)phenyl)quinoline

2-(4-(Trifluoromethoxy)phenyl)quinoline

Cat. No.: B11840445
M. Wt: 289.25 g/mol
InChI Key: FDSWWEIYSDPPSS-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethoxy)phenyl)quinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis. The presence of the trifluoromethoxy group enhances the compound’s chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethoxy)phenyl)quinoline can be achieved through several methods. One common approach is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction typically requires mild conditions and can be carried out in the presence of a base such as potassium carbonate in a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethoxy)phenyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, aryl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(4-(Trifluoromethoxy)phenyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)quinoline involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating biological processes such as cell signaling, gene expression, and metabolic pathways . The trifluoromethoxy group enhances the compound’s binding affinity and selectivity towards its targets, contributing to its biological activity.

Comparison with Similar Compounds

2-(4-(Trifluoromethoxy)phenyl)quinoline can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties, making it a valuable compound for diverse applications.

Properties

Molecular Formula

C16H10F3NO

Molecular Weight

289.25 g/mol

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]quinoline

InChI

InChI=1S/C16H10F3NO/c17-16(18,19)21-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)20-15/h1-10H

InChI Key

FDSWWEIYSDPPSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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